Product packaging for Isoquinoline-3-carboxylic acid(Cat. No.:CAS No. 6624-49-3)

Isoquinoline-3-carboxylic acid

Cat. No.: B107793
CAS No.: 6624-49-3
M. Wt: 173.17 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoquinoline-3-carboxylic acid is a versatile synthetic intermediate with significant value in medicinal chemistry and drug discovery research. This compound serves as a key pharmacophore in the design of novel anti-tumor agents. Research indicates that molecules comprising multiple this compound moieties demonstrate promising therapeutic efficacy and low systemic toxicity in vivo, establishing them as valuable leads for future development . The compound's structure and spectroscopic properties have been comprehensively characterized using FT-IR, FT-Raman, and NMR techniques, supporting its application in research . As a building block, its isoquinoline core is a known conformationally constrained motif for amino acids in peptides and is present in numerous pharmacologically active compounds [citation:7). This product is offered as a high-purity solid and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B107793 Isoquinoline-3-carboxylic acid CAS No. 6624-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMIDQDXZOPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919666
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91544-03-5, 6624-49-3
Record name 3-Acetylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoquinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CARBOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategies for Isoquinoline 3 Carboxylic Acid and Its Derivatives

Classical and Modern Approaches to the Isoquinoline-3-carboxylic Acid Scaffold

The construction of the this compound core relies on a repertoire of synthetic reactions that can be broadly categorized into cyclization reactions to form the heterocyclic ring and methods for forming key carbon-carbon and carbon-nitrogen bonds.

Cyclization Reactions in Isoquinoline (B145761) Ring Formation

Cyclization reactions are paramount in the synthesis of the isoquinoline nucleus. Several named reactions have become standard tools for this purpose, each with its own set of advantages and limitations depending on the desired substitution pattern and stereochemistry.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates in the presence of a dehydrating agent. wikipedia.org

The reaction is typically carried out under refluxing acidic conditions. wikipedia.org Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and tin(IV) chloride (SnCl₄). wikipedia.orgmdpi.com For substrates that lack electron-donating groups on the aromatic ring, a mixture of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org The reaction temperature can range from room temperature to 100 °C depending on the specific reactants and dehydrating agent used. wikipedia.org

A key application of this reaction is in the synthesis of derivatives of 3,4-dihydrothis compound. mdpi.com For instance, the cyclization of appropriately substituted benzyl (B1604629) formamidomalonates using POCl₃ in acetonitrile (B52724) at elevated temperatures (70–95 °C) yields the desired dihydroisoquinoline core. mdpi.com It is important to control the reaction temperature, as higher temperatures can lead to polymerization and reduced yields. mdpi.com Subsequent deprotection and decarboxylation steps can then furnish the final this compound derivatives. mdpi.com

Starting MaterialReagentProductReference
β-arylethylamidePOCl₃3,4-dihydroisoquinoline (B110456) wikipedia.org
Substituted benzyl formamidomalonatePOCl₃ in acetonitrile3,4-dihydroisoquinoline-3-carboxylate derivative mdpi.com

The Pictet-Spengler reaction is a widely utilized method for the synthesis of tetrahydroisoquinolines, including tetrahydrothis compound (Tic), a constrained analog of phenylalanine. google.comresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. google.comiisc.ac.in

A significant application of this reaction is the synthesis of 1,2,3,4-tetrahydrothis compound derivatives from phenylalanine derivatives and formaldehyde (B43269) or paraformaldehyde in the presence of an acid catalyst. google.com While hydrochloric acid has been traditionally used, its reaction with formaldehyde can produce the potent mutagen bis(chloromethyl)ether. google.com Alternative acid catalysts are therefore often preferred for safer, large-scale production. google.com The reaction is typically carried out at temperatures between 40 to 100 °C, with reaction times varying from 0.5 to 36 hours. google.com For optically active starting materials, lower temperatures (50-80 °C) are preferable to minimize racemization. google.com

Asymmetric Pictet-Spengler reactions have also been developed to produce chiral tetrahydroisoquinoline-3-carboxylic acids. For example, (3S)-1,2,3,4-tetrahydrothis compound has been synthesized from hexafluoroacetone-protected phenylalanine. researchgate.net

Starting MaterialReagentProductReference
Phenylalanine derivative, Formaldehyde/ParaformaldehydeAcid catalyst1,2,3,4-tetrahydrothis compound derivative google.com
Hexafluoroacetone-protected phenylalanine-(3S)-1,2,3,4-tetrahydrothis compound researchgate.net
L-Dopa, Formaldehyde/Acetaldehyde-3-carboxyl-substituted THIQ alkaloids iisc.ac.in

The reaction between homophthalic anhydride (B1165640) and imines provides a direct, one-step route to 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. nih.govmdpi.com This method is advantageous as it constructs the tetrahydroisoquinoline framework and introduces substituents at the C-2, C-3, and a carboxylic acid at the C-4 position simultaneously. arkat-usa.org

The reaction typically proceeds via a [4+2] cycloaddition mechanism, and the stereochemical outcome can be controlled by the reaction conditions. nih.govresearchgate.net For example, conducting the reaction in the presence of pyridine (B92270) at elevated temperatures can lead to the stereoselective formation of the trans diastereomer in high yields. nih.gov The reaction of homophthalic anhydride with an imine in boiling 1,2-dichloroethane (B1671644) has also been shown to be highly stereoselective towards the trans-isomer. mdpi.com The resulting carboxylic acids can be isolated and further functionalized. nih.gov

Starting MaterialReagent/SolventProductStereoselectivityReference
Homophthalic anhydride, IminePyridinetrans-tetrahydroisoquinolinone carboxylic acidHigh nih.gov
Homophthalic anhydride, Imine1,2-dichloroethane (boiling)trans-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidHigh mdpi.com
Homophthalic anhydride, Imine-cis- and trans-tetrahydroisoquinolinone carboxylic acidsVaries nih.gov

The Pomeranz–Fritsch reaction, and its modification by Bobbitt, is a versatile method for the synthesis of isoquinolines and their tetrahydro derivatives. beilstein-journals.orgthermofisher.com The classical Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comwikipedia.org The Bobbitt modification involves the reduction of the intermediate iminoacetal to an aminoacetal, which is then cyclized under milder acidic conditions to yield a 1,2,3,4-tetrahydroisoquinoline. beilstein-journals.org This modification often leads to fewer side products. beilstein-journals.org

This methodology has been successfully employed for the synthesis of C-1 substituted tetrahydroisoquinoline derivatives, including C-1 carboxylic acids. mdpi.com For instance, coupling the Pomeranz–Fritsch–Bobbitt cyclization with the Petasis reaction has been shown to be an effective strategy. mdpi.com While the Pomeranz–Fritsch reaction has been extensively studied, it has been explored less frequently for the synthesis of isoquinoline derivatives compared to the Bischler–Napieralski and Pictet-Spengler reactions. acs.org

ReactionKey TransformationProductReference
Pomeranz–FritschAcid-catalyzed cyclization of benzalaminoacetalIsoquinoline thermofisher.comwikipedia.org
Pomeranz–Fritsch–BobbittReduction of iminoacetal followed by acid-catalyzed cyclization1,2,3,4-Tetrahydroisoquinoline beilstein-journals.org
Pomeranz–Fritsch–Bobbitt coupled with Petasis reaction-C-1 substituted tetrahydroisoquinoline-1-carboxylic acid mdpi.com

Carbon-Carbon and Carbon-Nitrogen Bond Formations

The formation of specific carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to constructing the this compound framework. These bond-forming reactions can be part of the initial construction of the starting materials or integrated into the cyclization sequence.

Methods for C-N bond formation are broadly categorized into the reaction of a nucleophilic nitrogen with an electrophilic carbon, and the reaction of an electrophilic nitrogen with a nucleophilic carbon. nptel.ac.in Traditional methods like the Gabriel synthesis, which involves the reaction of potassium phthalimide (B116566) with an alkyl halide, provide a route to primary amines which can be precursors to the isoquinoline ring system. nptel.ac.in

More modern approaches, such as cross-dehydrogenative couplings (CDCs), offer a more atom-economical way to form C-N bonds by directly coupling a C-H and an N-H bond, avoiding the need for pre-functionalized substrates. researchgate.net While still an emerging field, CDC reactions hold significant promise for the synthesis of complex nitrogen-containing heterocycles. researchgate.net

Radical decarboxylative C-N bond formation has also emerged as a powerful tool, utilizing readily available carboxylic acids or their derivatives as starting materials. mdpi.com This strategy has been successfully applied in the synthesis of complex natural products. mdpi.com

The cleavage of existing C-C and C-N bonds in amide-containing molecules can also be a strategic approach to forming new C-N bonds, as demonstrated in the conversion of amides to nitriles. chinesechemsoc.org

Chemo- and Regioselective Synthesis

The chemo- and regioselectivity of isoquinoline synthesis are critical for creating specific isomers, particularly when multiple reaction sites are available. The substituents present on the starting materials, typically a phenylethylamine derivative, play a determining role in the outcome of the cyclization reaction. researchgate.net

One of the most classic and versatile methods for synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction. The regioselectivity of this reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, is highly dependent on the activation of the aromatic ring of the phenylethylamine. researchgate.net Generally, cyclization predominates at the less sterically hindered ortho position relative to the activating group on the aromatic ring. This selectivity can be enhanced when the reaction is conducted in protic solvents. researchgate.net For instance, the Pictet-Spengler reaction of m-tyramine (B1210026) with various aldehydes in the presence of a calcium catalyst, Ca[OCH(CF3)2]2, proceeds with high yield and high regioselectivity, offering a mild alternative to traditional Brønsted acids. researchgate.net

Strategies for Stereoselective Synthesis of Tetrahydrothis compound Derivatives

Achieving stereocontrol is paramount in the synthesis of biologically active molecules. For tetrahydrothis compound (Tic) derivatives, several stereoselective strategies have been developed. These include asymmetric hydrogenation, the use of chiral auxiliaries, and various cycloaddition reactions. researchgate.net

A prominent strategy involves the Pictet-Spengler reaction using chiral starting materials or catalysts. Chemoenzymatic methods, for example, utilize enzymes like tyrosinase to catalyze the Pictet-Spengler reaction between N-terminal tyrosine peptides and aldehydes. This approach allows for the stereoselective formation of the tetrahydroisoquinoline core, which can be further functionalized. The classical synthesis often involves creating the tetrahydroisoquinoline core stereoselectively, followed by peptide coupling and deprotection steps.

Cycloaddition strategies provide a general and powerful methodology for preparing functionalized Tic derivatives. researchgate.net This can involve the synthesis of enyne building blocks containing an α-amino acid moiety, which are then subjected to key steps like enyne metathesis or cycloisomerization to form dienes. Subsequent Diels-Alder reactions of these dienes with various dienophiles can generate diverse and complex polycyclic systems containing the Tic core. researchgate.net Another approach is the [2+2+2] cyclotrimerization of diyne starting materials with symmetrical alkynes, promoted by catalysts like the Wilkinson catalyst, to form substituted tetrahydroisoquinolines. researchgate.net

Diastereoselective Synthesis via Morpholinone Derivatives

A notable diastereoselective synthesis has been developed for (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which employs morpholinone derivatives as key intermediates. dntb.gov.uanih.govresearchgate.net This method combines the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. nih.gov

The synthesis begins with the Petasis reaction, a multicomponent reaction involving an amine, an aldehyde, and a boronic acid. In this specific application, (R)-(−)-N-benzyl-2-phenylglycinol is used as the chiral amine component to induce diastereoselectivity. researchgate.net This leads to the formation of a diastereomeric morpholinone derivative, specifically N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one. dntb.gov.uanih.gov This intermediate is then transformed into the target tetrahydroisoquinoline-1-carboxylic acid through the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for constructing the tetrahydroisoquinoline core. dntb.gov.uanih.gov

Table 1: Key Stages in the Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Step Reaction Type Key Reagents/Intermediates Purpose
1 Petasis Reaction (R)-phenylglycinol, 2-bromo-1,1-diethoxyethane, 3,4-dimethoxybenzaldehyde, boronic acid Formation of a chiral aminoacetal and subsequent creation of a diastereomeric morpholinone derivative. researchgate.netnih.gov
2 Cyclization N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one Transformation of the morpholinone intermediate into the tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization. dntb.gov.uanih.gov

Functionalization and Derivatization Strategies

The functionalization of the pre-formed isoquinoline scaffold is a powerful strategy for creating diverse derivatives. Among the most modern and efficient methods is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials, thus increasing atom and step economy. rsc.org

C-H Bond Functionalization

Transition-metal-catalyzed C-H bond activation has become a cornerstone of modern organic synthesis, allowing for the direct introduction of functional groups onto the isoquinoline core with high precision and regioselectivity. researchgate.netnih.gov Metals such as rhodium (Rh), palladium (Pd), ruthenium (Ru), and cobalt (Co) are frequently employed to catalyze these transformations. researchgate.netmdpi.comsnnu.edu.cn The strategy often relies on a directing group within the substrate that coordinates to the metal center, guiding the catalyst to a specific C-H bond for activation. nih.gov

Ortho-C-H Bond Functionalization

Ortho-C-H bond functionalization is typically achieved through the use of a directing group. An efficient method for synthesizing highly substituted isoquinolines involves a Rh(III)-catalyzed, hydrazone-directed ortho-C-H bond activation and annulation. acs.org This reaction proceeds without an external oxidant and involves the formation of C-C and C-N bonds, coupled with the cleavage of an N-N bond. acs.org

Similarly, Rh(III) catalysis can be used for the annulation of primary benzamides with α-diazo-β-keto compounds. rsc.org The amide group directs the ortho-C-H activation, leading to the formation of isoquinolinone derivatives that can be further transformed into various multifunctionalized isoquinolines. rsc.org Another approach uses the carboxyl group itself as a traceless directing group, which can guide the functionalization at the ortho position before being removed, representing a highly efficient "two birds with one stone" strategy. sioc-journal.cn

C-4 Alkylation of Isoquinolines

The C-4 position (meta-position) of the isoquinoline ring is notoriously difficult to functionalize due to its relative inertness towards both electrophilic and nucleophilic attack. rsc.org However, novel methods have been developed to achieve this challenging transformation.

One effective strategy is a metal- and activating group-free method for the C-4 alkylation of isoquinolines. consensus.appacs.org This reaction uses benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. acs.org The process is tolerant of substitution at various other positions on the isoquinoline ring and yields products containing a carbonyl group, which serves as a synthetic handle for further modifications. acs.org

Table 2: Optimized Conditions for Metal-Free C-4 Alkylation of Isoquinoline

Parameter Condition Note
Reagents Isoquinoline, Benzoic Acid, Vinyl Ketone Benzoic acid acts as a nucleophilic reagent. acs.org
Stoichiometry 0.125 mmol scale (typical) Yield decreases with smaller amounts of benzoic acid; excess electrophile stops the reaction. acs.org
Catalyst None (acid-catalyzed) The reaction is presumed to proceed via a mechanism related to C-4 bromination. acs.org

| Outcome | C-4 alkylated isoquinoline | The aromaticity of the isoquinoline ring is retained in the product. acs.org |

An alternative approach involves a phosphite-mediated photochemical Current time information in Chatham County, US.monash.edu N-to-C rearrangement. rsc.orgrsc.org This method begins with the N-alkylation of isoquinoline, followed by a photochemical process that facilitates the migration of the alkyl group from the nitrogen atom to the C-4 position, enabling the synthesis of sterically demanding substitutions at the meta-position. rsc.orgrsc.org

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety at the C-3 position of the isoquinoline ring is a versatile handle for further molecular elaboration through various derivatization reactions, most notably esterification and amidation. These transformations are crucial for modulating the physicochemical properties and biological activities of the parent compound.

Esterification and Amidation Techniques

The conversion of this compound into its corresponding esters and amides is a fundamental strategy for creating libraries of new chemical entities.

Esterification can be achieved through various methods, with the Fischer esterification being a classic approach. This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The Heck reaction has also been applied in the synthesis of 1-alkoxythis compound esters. researchgate.net For instance, the cyclization of a methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product with methyl 4,6-dichloro-2-iodobenzoate yields the corresponding 1-methoxythis compound ester. researchgate.net

Amidation reactions provide access to a wide array of isoquinoline-3-carboxamides. Direct amidation of carboxylic acids with amines can be challenging due to the formation of stable ammonium (B1175870) carboxylate salts. rsc.org To overcome this, various coupling reagents and catalysts have been developed. One effective method involves the use of tris(2,2,2-trifluoroethoxy)borane, B(OCH₂CF₃)₃, which facilitates the direct condensation of carboxylic acids and amines in acetonitrile. acs.org Another approach utilizes titanium tetrachloride (TiCl₄) to mediate the amidation in pyridine at elevated temperatures. nih.gov Boron-derived catalysts, in general, are effective for direct amidation reactions. mdpi.com A notable application is the synthesis of novel N-isoquinoline-3-carbonylamino acid benzylesters, which have shown promising anti-tumor activities. nih.gov

Table 1: Selected Amidation and Esterification Methods for Carboxylic Acids
ReactionReagent/CatalystSolventTemperatureKey Features
AmidationB(OCH₂CF₃)₃MeCN80-100 °COperationally simple, can be carried out open to air. acs.org
AmidationTiCl₄Pyridine85 °CGeneral procedure for a wide range of substrates. nih.gov
AmidationBoronic acids/estersTolueneRefluxEffective for direct condensation. mdpi.com
Esterification (Fischer)Acid catalyst (e.g., H₂SO₄)Alcohol (as solvent)VariesEquilibrium reaction, driven by excess alcohol. masterorganicchemistry.com
Esterification (via Heck reaction)Pd(0) catalystVariesVariesLeads to 1-alkoxythis compound esters. researchgate.net
Isotopic Tagging for Analytical Applications

Isotopic labeling is a powerful tool in drug discovery and development, facilitating the study of metabolic pathways, reaction mechanisms, and quantification in bioanalytical assays. While specific examples of isotopically labeled this compound are not extensively documented in readily available literature, general methods for labeling carboxylic acids can be applied.

One such approach involves the use of multicomponent reactions (MCRs) for the incorporation of isotopes. thieme-connect.de For instance, a double ¹⁸O-labeled carboxylic acid can be synthesized from [¹⁸O]H₂O and used as a building block in MCRs to introduce the isotopic label into the final product. thieme-connect.de This strategy offers a modular and efficient way to prepare isotopically labeled complex molecules. The labeled this compound can then be used in various analytical applications, including as an internal standard in mass spectrometry-based quantification, to improve accuracy and precision.

Diversely Functionalized Isoquinolines and Core-Embedded Heterocyclic Frameworks

This compound serves as a versatile starting material for the synthesis of more complex, diversely functionalized isoquinolines and core-embedded heterocyclic frameworks. These intricate structures are of great interest in medicinal chemistry as they can interact with a wide range of biological targets. nih.gov

One strategy involves the use of this compound as a precursor for N,O-chelated B,B-diaryl tetracoordinated organoboron complexes. These complexes can be obtained using stable and readily available potassium aryltrifluoroborates as the source of the diarylboron moieties in the presence of manganese, p-toluenesulfonyl chloride, and a base. sioc-journal.cn This reaction demonstrates broad substrate scope and functional group compatibility. sioc-journal.cn

Furthermore, the isoquinoline core can be embedded within larger heterocyclic systems. For example, the synthesis of benzo mdpi.comdntb.gov.uaimidazo[2,1-a]isoquinolines has been achieved through the reaction of 2-(2-bromoaryl)benzimidazoles with 1,3-diketones under basic conditions. researchgate.net While not directly starting from this compound, this illustrates the construction of fused systems containing the isoquinoline motif. The carboxylic acid group on the this compound can be envisioned as a handle for annulation reactions to build such fused heterocyclic frameworks.

Photochemical Functionalization

Photochemical methods offer unique pathways for the functionalization of heterocyclic compounds under mild conditions, often accessing reactivity patterns that are not achievable through thermal reactions. In the context of this compound and its derivatives, photochemical strategies can be employed for various transformations.

Visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been reported, proceeding via a radical pathway. researchgate.net This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals upon blue light absorption, which then add to the heterocycle. researchgate.net Such a strategy could potentially be adapted for the functionalization of the this compound scaffold.

Another area of photochemical functionalization involves the use of 4-diazoisoquinoline-1,3(2H,4H)-diones, which can be derived from this compound. These diazo compounds are versatile reagents that can undergo photochemical O-H insertion reactions with fluorinated alcohols to introduce fluorinated moieties into the isoquinoline framework. acs.org These reactions are typically efficient and proceed under mild blue LED irradiation. acs.org The reactivity of these diazo compounds can be tuned by modifying the isoquinoline core; for example, exchanging the 1-carbonyl group with a sulfoxide (B87167) moiety results in a hypsochromic shift, requiring violet light for effective insertion reactions. acs.org

Table 2: Photochemical Functionalization Approaches for Isoquinoline Derivatives
Reaction TypeReactantsLight SourceKey Features
C-H HydroxyalkylationIsoquinoline, 4-acyl-1,4-dihydropyridineBlue lightRadical-mediated, avoids external oxidants. researchgate.net
O-H Insertion4-Diazoisoquinoline-1,3(2H,4H)-dione, fluorinated alcoholBlue LEDIntroduces fluorinated moieties under mild conditions. acs.org
O-H/S-H Insertion4-Diazo-1-sulfoxide-isoquinoline-1,3(2H,4H)-dione, alcohol/thiolViolet lightReactivity tuned by core modification. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound and its derivatives, several green approaches have been developed.

A notable example is the rapid, solvent-free, and catalyst-free synthesis of 8-aryl-5,7,7-tricyanoisoquinoline derivatives at room temperature. sioc-journal.cn This method exemplifies several green chemistry principles, including the reduction of waste by eliminating the need for a solvent and catalyst, and energy efficiency by operating at ambient temperature.

Another green strategy involves conducting reactions in water, an environmentally benign solvent. The synthesis of isoquinolines has been achieved through a palladium-catalyzed tandem reaction of functionalized alkylnitriles with arylboronic acids in water. While not directly producing this compound, this methodology highlights the potential for developing aqueous synthetic routes for this class of compounds. The development of such green synthetic methods is crucial for the sustainable production of isoquinoline-based molecules.

Biological Activity and Pharmacological Investigations

Broad Spectrum Biological Activities of Isoquinoline (B145761) Derivatives

Derivatives of isoquinoline are recognized for their diverse pharmacological properties. ontosight.aiontosight.aiontosight.ai The core structure, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, allows for various substitutions, leading to a wide range of biological effects. ontosight.ai These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. ontosight.aiontosight.aiontosight.ai

For instance, 3,4-dihydroisoquinoline (B110456) derivatives have demonstrated antimetastatic, anti-inflammatory, analgesic, antiarrhythmic, antiaggregatory, and antihypertensive properties. mdpi.com Furthermore, specific derivatives like 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid have been noted for their antimicrobial, antioxidant, and anti-inflammatory potential. ontosight.ai The versatility of the isoquinoline scaffold makes it a valuable starting point for the discovery of novel therapeutic agents. ontosight.ai

Anti-tumor and Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. ontosight.aiontosight.ainih.gov Numerous studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines. researchgate.net

One notable derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), isolated from Mucuna pruriens seeds, has shown significant antiproliferative action against human hepatoma (Huh-7) cells. researchgate.nettandfonline.comnih.gov Further in vivo studies on diethylnitrosamine-induced hepatocellular carcinoma in rats confirmed the antiproliferative potential of M1, which was found to restore normal liver tissue architecture. researchgate.nettandfonline.comnih.gov This compound also demonstrated efficacy in a colorectal carcinoma model by attenuating the over-expression of key signaling molecules. nih.gov

The anticancer mechanisms of isoquinoline derivatives are multifaceted. Some compounds have been found to induce apoptosis, or programmed cell death, through a mitochondrial-dependent pathway in human lung cancer cell lines. researchgate.net For example, 1-oxo-1,2,3,4-tetrahydrothis compound has been shown to possess antiproliferative activity on human hepatic carcinoma (Huh-7) cells by inhibiting the action of caspase-8, an enzyme involved in the apoptotic pathway.

Another key mechanism involves the blockade of signaling pathways crucial for cancer cell proliferation and survival. nih.gov The derivative 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) has been shown to attenuate colon carcinogenesis by blocking the IL-6/JAK2/STAT3 signaling pathway. nih.gov This pathway is often overactive in colorectal cancer, and its inhibition by M1 leads to a reduction in tumor growth. nih.gov Furthermore, some isoquinoline-based compounds are designed to target specific enzymes involved in cancer progression. researchgate.net

The this compound scaffold serves as a valuable starting point for the design of new and more potent anticancer drugs. nih.govcaymanchem.commedchemexpress.com One strategy involves the synthesis of molecules containing multiple this compound moieties. For example, a novel compound comprising two isoquinoline-3-carboxylic acids and a benzoic acid linked together demonstrated high therapeutic efficacy and low systemic toxicity in in-vivo evaluations. nih.gov

Another approach involves modifying the core structure with various functional groups to enhance activity and selectivity. nih.gov For instance, the modification of this compound with amino acid benzylesters resulted in novel compounds with potent inhibitory effects on the proliferation of HL-60 and HeLa cells. nih.gov These modifications also improved the membrane permeability and in vivo anti-tumor activity of the parent compound. nih.gov The design of such hybrid molecules is a promising strategy in the development of new anticancer agents. acs.org

Antimicrobial Activity

Isoquinoline derivatives have demonstrated significant antimicrobial properties, showing effectiveness against a range of bacteria and fungi. ontosight.aiontosight.aiontosight.ai This has led to their investigation as potential new antimicrobial agents, particularly in the face of growing antibiotic resistance. nih.gov

Derivatives of this compound have been shown to possess broad-spectrum antibacterial activity. researchgate.net For example, 6,7-dihydroxy-3,4-dihydrothis compound, a natural product, has been investigated for its antimicrobial properties. mdpi.com Synthetic modifications to the isoquinoline core have also led to compounds with potent antibacterial effects. nih.govnih.gov

A significant focus of research has been the activity of this compound derivatives against plant pathogenic bacteria, addressing the need for new, environmentally friendly bactericides. nih.govglobalauthorid.comresearchgate.net this compound (IQ3CA) itself has demonstrated significant in vitro antibacterial activity against several plant pathogens, including Ralstonia solanacearum, Acidovorax citrulli, and various Xanthomonas species. researchgate.netglobalauthorid.commendeley.comresearcher.life

Table 1: In Vitro Antibacterial Activity of this compound (IQ3CA) against Plant Pathogenic Bacteria

Bacterial StrainEC₅₀ (μg/mL)
Ralstonia solanacearum (Rs)8.38 - 17.35
Acidovorax citrulli (Ac)8.38 - 17.35
Xanthomonas oryzae pv. oryzicola (Xoc)8.38 - 17.35
Xanthomonas campestris pv. campestris (Xcc)8.38 - 17.35
Pectobacterium carotovorum subsp. carotovorum (Pcc)8.38 - 17.35
Xanthomonas fragariae (Xf)8.38 - 17.35
Data from a study evaluating the antibacterial activity of 49 isoquinoline derivatives. globalauthorid.com

Further research has focused on optimizing the structure of IQ3CA to enhance its antibacterial potency. nih.govresearchgate.net One study synthesized a series of novel isoquinoline-3-acylhydrazone derivatives. nih.gov A particularly potent compound from this series, SF2, which incorporates a disulfone moiety, exhibited significantly greater activity against Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Ac) than the parent compound IQ3CA and the commercial antibiotic kasugamycin. nih.gov

Table 2: In Vitro Antibacterial Activity of Compound SF2

Bacterial StrainEC₅₀ (μg/mL)
Xanthomonas oryzae pv. oryzae (Xoo)2.52
Ralstonia solanacearum (Rs)2.62
Acidovorax citrulli (Ac)1.12
Data from a study on novel isoquinoline-3-acylhydrazone derivatives. nih.gov

In vivo studies have also demonstrated the protective and curative effects of these compounds. nih.govglobalauthorid.com IQ3CA showed a protective effect of 68.56% against A. citrulli at a concentration of 200 μg/mL. globalauthorid.com The derivative SF2 displayed even greater efficacy, with protective and curative effects of 69.31% and 55.64%, respectively, against the same pathogen. nih.gov

Mechanistic studies suggest that these compounds act by disrupting the bacterial cell membrane, leading to a curved and sunken cell morphology. nih.govglobalauthorid.com They have also been shown to inhibit bacterial motility, exopolysaccharide production, and biofilm formation, all of which are crucial for bacterial virulence. nih.govglobalauthorid.com These findings highlight the potential of this compound and its derivatives as lead compounds for the development of new bactericides for controlling plant diseases. globalauthorid.comacs.org

Antibacterial Efficacy and Spectrum

Effect on Bacterial Cell Morphology and Biofilm Formation

Derivatives of this compound have been investigated for their impact on bacterial structure and community formation. One study focused on novel isoquinoline-3-acylhydrazone derivatives incorporating thioether/disulfone moieties. nih.gov Among these, a difulone compound, designated SF2, demonstrated significant antibacterial activity. nih.gov Preliminary mechanistic studies indicated that compound SF2 disrupts bacterial membranes, leading to increased membrane permeability. nih.gov This damage to the cell envelope is a key aspect of its antibacterial action. nih.govmdpi.com

Furthermore, treatment with these derivatives has been shown to alter bacterial cell morphology. acs.orgresearchgate.net For instance, scanning electron microscopy revealed that bacterial cells treated with active derivatives appeared curved and sunken, with destruction of cell membrane integrity. acs.orgresearchgate.net Beyond individual cell damage, these compounds also inhibit crucial community behaviors of bacteria. Compound SF2 was found to reduce the production of exopolysaccharides, which are essential for the structural integrity of biofilms. nih.gov Consequently, the compound effectively inhibited bacterial motility and the formation of biofilms, which are critical for bacterial survival and virulence. nih.govacs.org This inhibition of biofilm formation is a promising strategy for controlling bacterial infections. mdpi.com

Table 1: Effects of this compound Derivative (SF2) on Bacteria

Mechanism of ActionObserved EffectReference
Membrane DisruptionIncreases membrane permeability nih.gov
Exopolysaccharide ProductionReduces exopolysaccharide content nih.gov
Bacterial MotilityInhibits motility nih.gov
Biofilm FormationPrevents biofilm formation nih.govacs.org

Anti-Trypanosoma Agents

This compound serves as a crucial reagent in the synthesis of agents targeting Trypanosoma. chemicalbook.comcookechem.comlookchem.com Research into novel treatments for human African trypanosomiasis (HAT) has led to the synthesis of various quinoline-3-carboxylic acid derivatives, which have shown potent activity against Trypanosoma brucei in vitro with low cytotoxicity. nih.gov In a similar vein, this compound has been utilized in the synthesis of compounds for the treatment of Chagas disease, caused by Trypanosoma cruzi. acs.org It was used as a starting material in the synthesis of an N-(4-(aminomethyl)phenyl)methanesulfonamide derivative, explored for its anti-T. cruzi activity. acs.org

Antifungal Properties

Certain derivatives of isoquinoline have demonstrated antifungal properties. semanticscholar.org For example, 2-hydroxy-1-oxo-1,2-dihydrothis compound has been reported to inhibit the growth of some fungi. ontosight.ai While the broader class of isoquinoline derivatives is known for a range of pharmacological activities, including antifungal action, specific studies on the parent compound, this compound, are less detailed in this regard. semanticscholar.orgontosight.ai

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have shown significant potential as anti-inflammatory and analgesic agents. semanticscholar.org One particular derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound 3), has been studied for these effects. dntb.gov.uabiomedpharmajournal.org In studies on formalin-induced arthritis in rats, this compound exhibited a pronounced anti-inflammatory effect that was 3.3 times greater than that of the reference drug, diclofenac (B195802) sodium, at a dose of 0.5 mg/kg. biomedpharmajournal.org

In terms of analgesic properties, the same compound demonstrated activity two times higher than metamizole (B1201355) sodium and acetylsalicylic acid in a pain irritation threshold test. biomedpharmajournal.org Other derivatives, such as 1-(2-chlorophenyl)this compound, have also shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α through the modulation of the MAPK/NF-κB signaling pathway. These findings suggest that the anti-inflammatory mechanisms of these compounds are distinct from those of traditional nonsteroidal anti-inflammatory agents. nih.gov

Table 2: Comparative Analgesic and Anti-inflammatory Activity

CompoundActivity TypeDoseComparative EfficacyReference
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideAnti-inflammatory0.5 mg/kg3.3 times more potent than Diclofenac Sodium biomedpharmajournal.org
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideAnalgesic0.5 mg/kg2 times more potent than Metamizole Sodium and Acetylsalicylic Acid biomedpharmajournal.org

Enzyme Inhibition Studies

The isoquinoline scaffold is a key feature in the development of various enzyme inhibitors. semanticscholar.orgchemimpex.com Derivatives of this compound have been the focus of numerous studies aimed at discovering potent and selective inhibitors for specific enzyme targets. ontosight.ai

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that has been a significant target for the development of treatments for type 2 diabetes mellitus. nih.gov Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which helps to regulate blood glucose. nih.gov Aryl-substituted pyrido[2,1-a]isoquinolines have been identified as potentially highly active DPP-IV inhibitors. nih.govresearchgate.net

Building on this, sulfur-containing bioisosteric analogues, specifically chemicalbook.comontosight.aithiazino[3,4-a]isoquinolines, have been synthesized and evaluated. nih.govmdpi.com These tricyclic derivatives were found to possess promising DPP-IV inhibitory activity, with some compounds showing effectiveness in the sub-micromolar range. researchgate.netmdpi.com Molecular docking studies have shown that these compounds can bind effectively to the active site of the DPP-IV enzyme. nih.gov

Table 3: DPP-IV Inhibitory Activity of chemicalbook.comontosight.aiThiazino[3,4-a]isoquinoline Derivatives

CompoundInhibitory Activity (%) at 10 µMIC50 (µM)Reference
4a81.4 ± 1.51.1 ± 0.1 researchgate.net
4b75.6 ± 1.23.2 ± 0.3 researchgate.net
4c70.3 ± 1.15.0 ± 0.4 researchgate.net
4d65.1 ± 1.37.7 ± 0.5 researchgate.net
4e84.2 ± 1.70.8 ± 0.1 researchgate.net
4f80.1 ± 1.61.5 ± 0.2 researchgate.net
Data adapted from in vitro assays. researchgate.net

Leucine (B10760876) Aminopeptidase (B13392206) Inhibition

Leucine aminopeptidase (LAP) has been identified as a target for anticancer therapies. nih.gov A study of a series of 3,4-dihydrothis compound derivatives investigated their ability to inhibit microsomal LAP and their antiproliferative effects on cancer cell lines. researchgate.netcolab.ws Among the compounds tested, one derivative (designated 3b) showed good activity against LAP and significant antiproliferative effects against several human cancer cell lines, including leukemia and colon cancer. researchgate.netcolab.ws It was confirmed that the antiproliferative activity was due to LAP inhibition. researchgate.netcolab.ws Docking simulations suggested that the compound binds to the enzyme's active site by forming hydrogen bonds and coordinating with zinc ions, which is essential for its inhibitory action. researchgate.netcolab.ws This line of research highlights the potential of using the 3,4-dihydroisoquinoline scaffold to design new LAP inhibitors. semanticscholar.orgnih.gov

Thymidine (B127349) Phosphorylase Enzyme Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the angiogenesis and metastasis of tumors. Consequently, inhibitors of TP are of significant interest in cancer research. A number of studies have demonstrated that derivatives of this compound can act as potent inhibitors of this enzyme.

In one study, a series of isoquinoline-bearing oxadiazole analogs were synthesized and evaluated for their thymidine phosphorylase inhibitory activities. bohrium.com All twenty synthesized analogs exhibited potent inhibitory potential, with IC50 values ranging from 1.10 ± 0.05 μM to 54.60 ± 1.50 μM, which is notable when compared to the reference drug, 7-Deazaxanthine, with an IC50 of 38.68 ± 1.12 μM. bohrium.com Another study synthesized sixteen isoquinoline analogues and found that all but one displayed outstanding thymidine inhibitory potential, with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM. nih.gov

The inhibitory activity of these derivatives is often influenced by the nature and position of substituents on the phenyl ring. nih.govnih.gov For instance, the substitution on the phenyl ring was found to greatly affect the inhibitory activity of the isoquinoline-bearing oxadiazole analogs. bohrium.com Molecular docking studies have been employed to understand the binding interactions between these isoquinoline derivatives and the active site of the TP enzyme. nih.gov

Receptor Ligand Interactions

The this compound scaffold has been shown to interact with various receptors, underscoring its potential for modulating a range of physiological processes.

Derivatives of this compound have been investigated for their interaction with opioid receptors. Specifically, 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc) has been proposed as a rigid mimic of the conformation of tyrosine in the opioid ligand-receptor complex. nih.gov The significant binding of 6Htc-containing analogues of deltorphin, dermorphin, and endomorphin to mu and delta opioid receptors validates this initial prediction. nih.gov This suggests that the this compound framework can be a valuable component in the design of novel opioid receptor ligands.

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory synaptic transmission in the central nervous system. A series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been developed and evaluated as potential NMDA receptor antagonists. nih.gov These compounds are being explored as cerebroprotective agents for acute and chronic neurodegenerative disorders where glutamate-mediated excitotoxicity is a contributing factor. nih.gov

From these studies, two potent and selective NMDA receptor antagonists were identified: the phosphonate- and tetrazole-substituted amino acids 31a and 32a. nih.gov These compounds demonstrated significant activity in animal models following systemic administration. nih.gov For example, compound 31a displaced [3H]CGS19755 binding with an IC50 of 55 ± 14 nM and antagonized NMDA-induced responses with an IC50 of 0.15 ± 0.01 µM. nih.gov

Isoquinoline derivatives are known to exhibit a broad range of medicinal activities, including β-adrenergic receptor antagonism. eburon-organics.com The 1,2,3,4-Tetrahydroisoquinolines, in particular, are a class of compounds that have shown this activity. eburon-organics.com Research has also indicated that certain isoquinoline alkaloids isolated from natural sources possess β2-adrenergic receptor agonist activities. researchgate.net

Neurological Disorder Research

The potential of isoquinoline alkaloids in the treatment of neurological disorders is an active area of research. nih.gov These compounds have been shown to exert neuroprotective effects through various mechanisms, including the promotion of vascular endothelial proliferation and neuronal regeneration. nih.gov By inducing angiogenesis and accelerating the recovery of damaged neuronal cells, these alkaloids may improve memory and cognitive dysfunction associated with neuronal damage. nih.gov

Derivatives of this compound are being investigated for their potential as therapeutic agents for a variety of neurological conditions. For instance, their role as NMDA receptor antagonists has implications for treating neurodegenerative disorders where excitotoxicity is a factor. nih.gov The ability of certain isoquinoline derivatives to interact with the central nervous system is supported by the presence of structural motifs commonly found in CNS-active drugs. ontosight.ai

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.

For this compound derivatives, SAR studies have revealed key insights. For example, in the context of thymidine phosphorylase inhibition, the substitution pattern on the phenyl ring has been identified as a critical determinant of inhibitory potency. bohrium.comnih.gov Unsubstituted this compound itself shows negligible activity, highlighting the necessity of aryl substituents for pharmacological relevance.

In the development of NMDA receptor antagonists, SAR studies of 6-substituted decahydroisoquinoline-3-carboxylic acids have helped to elucidate the spatial and steric requirements for affinity at the receptor. nih.gov These studies have led to the identification of highly potent antagonists. nih.gov Similarly, for antibacterial applications, SAR analysis has shown that modifications to the isoquinoline scaffold, such as the introduction of alkynyl or oxazoline (B21484) amide groups, can lead to strong antibacterial or antifungal activities. researchgate.net

Compound/Derivative ClassTargetKey SAR FindingsReference
Isoquinoline-bearing oxadiazole analogsThymidine PhosphorylaseSubstitution on the phenyl ring significantly affects inhibitory activity. bohrium.com
6-substituted decahydroisoquinoline-3-carboxylic acidsNMDA ReceptorThe spatial and steric arrangement of substituents at the 6-position is crucial for receptor affinity and antagonist activity. nih.gov
1-Aryl-isoquinoline-3-carboxylic acid derivativesBacterial TargetsUnsubstituted this compound is inactive; aryl substituents are necessary for activity.
Alkynyl isoquinolines, isoquinoline-3-oxazoline amidesBacteria/FungiModifications on the isoquinoline scaffold enhance antibacterial and antifungal properties. researchgate.net

Medicinal Chemistry and Drug Discovery Applications

Isoquinoline-3-carboxylic Acid as a Key Building Block in Pharmaceutical Development

This compound and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. chemimpex.com This scaffold's value lies in its rigid structure, which provides a defined orientation for appended functional groups, and its capacity for diverse chemical modifications. These modifications can be strategically implemented to enhance the efficacy, selectivity, and pharmacokinetic properties of the resulting drug candidates. chemimpex.com

The versatility of the this compound core allows for its incorporation into complex molecular architectures, making it a valuable intermediate in the synthesis of bioactive molecules. chemimpex.com Researchers have successfully utilized this scaffold in the development of drugs targeting a range of diseases, including neurological disorders. chemimpex.com Its adaptability makes it a subject of ongoing interest in the creation of new and improved therapeutic agents. smolecule.com

Rational Drug Design Utilizing the this compound Moiety

The principles of rational drug design are frequently applied to the this compound scaffold to create targeted therapies. By understanding the three-dimensional structure of a biological target, such as an enzyme or receptor, medicinal chemists can design molecules that fit precisely into the active site, leading to a desired therapeutic effect. The rigid nature of the 1,2,3,4-tetrahydrothis compound (Tic) scaffold, a reduced form of this compound, provides an ideal geometric framework for this purpose. nih.gov

A notable example of this approach is the design of matrix metalloproteinase (MMP) inhibitors. Based on X-ray structures of MMP-8/inhibitor complexes, researchers have designed nonpeptidic inhibitors using the Tic scaffold. nih.gov This scaffold allows for the optimal positioning of zinc-complexing groups, such as hydroxamates and carboxylates, and various substituents that can interact with specific pockets of the enzyme's active site. nih.gov This structure-based design strategy has led to the development of potent and selective MMP-8 inhibitors. nih.gov

Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) studies, further enhance the rational design process by providing insights into the key structural features required for high affinity and activity. nih.gov These computational models, combined with experimental data from X-ray crystallography, have been instrumental in understanding the binding modes of this compound-based inhibitors and in guiding the design of new, more effective compounds. nih.gov

Prodrug Strategies and Bioisosterism

Prodrug Strategies

Prodrug design is a valuable strategy to improve the pharmaceutical properties of a drug, such as its bioavailability, stability, or to reduce its side effects. This approach involves chemically modifying the active drug to create an inactive or less active precursor that is converted into the active form in the body. For compounds containing a carboxylic acid group, like this compound, common prodrug strategies include esterification or amidation. nih.gov These modifications can enhance oral absorption and are designed to be cleaved by enzymes or spontaneously under physiological conditions to release the parent drug. nih.gov

For instance, a prodrug strategy was evaluated for 6-(carboxy)phenyl decahydroisoquinoline (B1345475) derivatives to improve their oral efficacy in pain models. uax.com The development of prodrugs for this compound derivatives aims to overcome pharmacokinetic challenges and enhance their therapeutic potential. nih.govgoogle.com

Bioisosterism

Bioisosterism is the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or reduced toxicity. This concept is particularly relevant in the design of isoquinoline-based drugs. nih.gov

A classic example of bioisosterism is the replacement of a carboxylic acid group with a phosphonic acid group. drugdesign.org In the context of this compound derivatives, the phosphonic acid analog, 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP), has been synthesized and studied. researchgate.netdntb.gov.ua This bioisosteric replacement can alter the molecule's acidity, polarity, and ability to interact with biological targets, potentially leading to improved pharmacological profiles. ufrj.br The exploration of bioisosterism with the isoquinoline (B145761) scaffold is an active area of research, highlighting the potential for discovering novel therapeutic agents. nih.gov

Development of Novel Therapeutic Agents

The this compound framework has been instrumental in the development of a variety of novel therapeutic agents with diverse pharmacological activities. chemimpex.com

Antitumor Agents

One area of significant research is the development of antitumor agents. A novel compound comprising two this compound moieties and a benzoic acid conjugated to a tris(2-aminoethyl)amine (B1216632) core demonstrated high therapeutic efficacy and low systemic toxicity in in vivo evaluations. nih.gov This suggests that using multiple this compound pharmacophores within a single molecule could be a promising strategy for designing new anticancer drugs. nih.gov

Furthermore, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), an isoquinoline alkaloid, has shown antiproliferative action against human hepatoma cell lines in vitro and in vivo. tandfonline.com

Enzyme Inhibitors

Derivatives of this compound have been designed as potent inhibitors of various enzymes. As previously mentioned, 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives have been developed as inhibitors of human neutrophil collagenase (MMP-8). nih.gov Additionally, some derivatives have shown inhibitory activity against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). mdpi.com

Other Therapeutic Areas

The therapeutic potential of this compound derivatives extends to other areas as well. For example, dipeptide derivatives of 3S-tetrahydrothis compound have been synthesized and shown to possess anti-thrombotic activity by inhibiting platelet aggregation. sci-hub.se Other derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.aiontosight.ai

The following table summarizes some of the therapeutic applications of this compound derivatives and the corresponding lead compounds.

Therapeutic AreaLead Compound/DerivativeResearch Finding
Antitumor Compound 6 (two isoquinoline-3-carboxylic acids and a benzoic acid)High therapeutic efficacy and low systemic toxicity in vivo. nih.gov
6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1)Antiproliferative action against human hepatoma cells. tandfonline.com
Enzyme Inhibition 2-Arylsulfonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylatesPotent inhibitors of matrix metalloproteinase-8 (MMP-8). nih.gov
3,4-Dihydrothis compound derivativesInhibitory activity against DAAO, AChE, and BuChE. mdpi.com
Anti-thrombotic 3S-Tetrahydroisoquinoline-3-carbonylamino acidsInhibition of platelet aggregation. sci-hub.se
Antimicrobial 3-Isoquinolinecarboxylic acid derivativesPotential antimicrobial properties. ontosight.ai
Anti-inflammatory 3-Isoquinolinecarboxylic acid derivativesPotential anti-inflammatory effects. ontosight.ai
Antioxidant 3-Isoquinolinecarboxylic acid derivativesPotential antioxidant capacities. ontosight.ai
Neurological Disorders This compound monohydrateServes as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com

Pharmacokinetic and Pharmacodynamic Considerations

The successful development of a drug requires careful consideration of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For this compound derivatives, research is ongoing to optimize these profiles. ontosight.ai

Pharmacokinetics

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), determine its concentration and duration of action in the body. For this compound derivatives, strategies such as prodrug design are employed to improve oral bioavailability. uax.com The introduction of certain substituents can also influence the metabolic stability and half-life of these compounds. mdpi.com For example, the development of orally bioavailable MMP-8 inhibitors from the tetrahydroisoquinoline-3-carboxylate series highlights the successful optimization of pharmacokinetic properties in this class of compounds. nih.gov

Pharmacodynamics

Pharmacodynamics involves the interaction of the drug with its biological target and the resulting physiological effect. For this compound derivatives, the rigid scaffold plays a crucial role in defining the orientation of functional groups that interact with the target. nih.gov Structure-activity relationship (SAR) studies are essential for understanding how modifications to the isoquinoline core and its substituents affect the compound's affinity and efficacy for its target. nih.govsci-hub.se For instance, in the development of MMP-8 inhibitors, systematic variations of substituents, zinc-complexing groups, and the stereochemistry of the tetrahydroisoquinoline ring system were investigated to understand their impact on inhibitory activity. nih.gov The use of multiple this compound moieties as pharmacophores in a single molecule has also been explored as a strategy to enhance therapeutic efficacy. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic and structural properties of isoquinoline-3-carboxylic acid at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been applied to study derivatives of this compound to understand their structure and reactivity.

For instance, DFT calculations have been employed to optimize the geometry of various derivatives. One study on methyl-(3S)-N-[(1S)-1-methylbenzyl]carbamoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate utilized the B3LYP functional with a TZVP basis set and a PCM model for the solvent. mdpi.com These calculations revealed that the electron density at the nitrogen atom of the tetrahydroisoquinoline residue is significantly higher in certain derivatives compared to others, which can influence their reactivity and coordination properties. mdpi.comnih.gov

DFT has also been used to substantiate findings from experimental techniques like mass spectrometry. In a study on the fragmentation of protonated isoquinoline-3-carboxamides, DFT calculations helped to elucidate the unusual dissociation pathways observed, which involved multiple reversible water additions in the gas phase. nih.govdshs-koeln.de Furthermore, theoretical studies using DFT can support experimental observations on isomer stability and epimerization mechanisms in related compounds like 1-oxo-1,2,3,4-tetrahydrothis compound.

A comparative theoretical investigation of isoquinoline-1-carboxylic acid and this compound using DFT has also been reported, providing insights into their conformational, structural, vibrational, and electronic properties. dntb.gov.uaeurjchem.comacs.org

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability.

For isoquinoline (B145761) derivatives, HOMO-LUMO analysis has been used to predict their reactivity. eurjchem.com For example, in a study of a synthesized isoquinoline derivative, the HOMO-LUMO energy gap was calculated to be 2.806 eV, providing information about its stability and potential for electronic transitions. researchgate.net The distribution of HOMO and LUMO energy can be visualized to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. mdpi.com

Conformation and Stereochemical Studies

The biological activity and physical properties of this compound and its derivatives are often highly dependent on their three-dimensional structure, including their conformation and stereochemistry. Computational methods are frequently used to explore the possible conformations and to understand the impact of stereochemistry.

Studies on derivatives of (S)-1,2,3,4-tetrahydrothis compound have shown the existence of multiple rotamers in solution due to hindered rotation around amide bonds. mdpi.com Quantum-chemical calculations predicted the existence of three rotameric forms for 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine, a finding that was subsequently confirmed by NMR spectroscopy. mdpi.comresearchgate.net Similarly, NMR studies of N-substituted tetrahydrothis compound esters have indicated the presence of two major conformational rotamers with a high kinetic barrier for interconversion. researchgate.net

The stereochemistry of decahydrothis compound isomers has been elucidated using NMR spectroscopy, and these findings have been crucial for understanding the structure-activity relationships of potent HIV proteinase inhibitors that incorporate this scaffold. rsc.org The absolute stereochemistry of decahydrothis compound derivatives has also been shown to be a critical factor for their antagonist activity at AMPA receptors. acs.orgnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as this compound or its derivatives, interacts with a biological target, typically a protein.

Molecular docking studies have been performed on various isoquinoline derivatives to understand their binding modes with specific enzymes and receptors. For example, docking studies of isoquinoline-conjugated dipeptides against E. coli DNA gyrase revealed significant binding interactions, which correlated with their observed antimicrobial activities. nih.gov In another study, molecular docking was used to investigate the binding of 1-(2-chlorophenyl)this compound to the ATP-binding pocket of a target protein, revealing that the chlorine atom forms a stable interaction with a backbone carbonyl group.

MD simulations provide a more dynamic picture of the ligand-receptor interactions over time. For instance, MD simulations of an isoquinoline-carboxamide analogue in opioid receptors showed that the orientation of a nitro group varied significantly in the different receptor subtypes, which was crucial for its binding affinity and selectivity. nih.gov These simulations can help to understand the stability of the ligand-receptor complex and the role of solvent molecules in the binding process.

In Silico Screening for Biological Activity

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

This approach has been used to identify potential biological activities for isoquinoline-based compounds. For example, in silico screening of databases has been employed to find novel leucine (B10760876) aminopeptidase (B13392206) inhibitors with a 3,4-dihydroisoquinoline (B110456) scaffold. mdpi.com The process typically involves filtering compounds based on drug-like properties, followed by molecular docking to predict their binding affinity to the target protein. mdpi.comsemanticscholar.org This methodology can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. ontosight.ai

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical calculations have been used to predict the 1H- and 13C-NMR spectra of derivatives of this compound. mdpi.com For example, quantum-chemical simulations predicted that the 1H-NMR spectrum of a particular derivative should contain four sets of multiplets with similar intensities, which was consistent with the experimental data. researchgate.net DFT calculations have also been used to predict the vibrational spectra of isoquinoline-1-carboxylic acid and this compound, providing a detailed assignment of the observed vibrational bands. dntb.gov.uaeurjchem.com

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the exploration of isoquinoline-3-carboxylic acid derivatives. Researchers are moving beyond traditional methods to embrace modern synthetic strategies that offer higher yields, greater stereoselectivity, and broader functional group tolerance.

A robust synthetic approach involves the use of Suzuki's cross-coupling reaction. For instance, the synthesis of 1-(2-chlorophenyl)this compound has been successfully achieved by coupling 2-chlorophenylboronic acid with methyl-1-bromoisoquinoline-3-carboxylate. rsc.org This particular route is advantageous as it lays the groundwork for combinatorial approaches to generate a library of potential ligands. rsc.org

Other innovative methods have been developed for the synthesis of tetrahydrothis compound (Tic) derivatives, which are conformationally constrained analogues of phenylalanine. These include:

Diastereoselective Alkylation: Chiral auxiliaries can be alkylated under phase-transfer catalysis conditions to produce enantiomerically pure Tic derivatives. iisc.ac.in

Wittig-Horner Reaction: This reaction, utilizing reagents like Cbz-phosphonoglycine methyl ester, allows for the synthesis of various isoquinoline (B145761) derivatives, particularly those with electron-withdrawing groups. iisc.ac.in

Cycloaddition Approaches: Intramolecular 1,3-dipolar cycloadditions of alkyl azides and olefins have been employed to create functionalized 1,2-dihydroisoquinoline (B1215523) derivatives. iisc.ac.in

Solid-Phase Synthesis: The Bischler-Napieralski reaction has been adapted for solid-phase synthesis on Merrifield resin to produce dihydro and tetrahydrothis compound derivatives. iisc.ac.in

Metathesis Reactions: Ring-closing enyne metathesis and the Diels-Alder reaction have been used as key steps in novel syntheses of highly functionalized Tic derivatives. iisc.ac.in

More recently, a 2023 study described a method for preparing N,O-chelated B,B-diaryl tetracoordinated organoboron complexes using this compound as the precursor for the chelating ligand and stable potassium aryltrifluoroborates. sioc-journal.cn This reaction demonstrates broad substrate scope and functional group compatibility, offering an efficient pathway to novel diarylboron complexes. sioc-journal.cn

MethodKey Reagents/Reaction TypeTarget DerivativeReference
Suzuki Cross-Coupling2-chlorophenylboronic acid, methyl-1-bromoisoquinoline-3-carboxylate1-(2-chlorophenyl)this compound rsc.org
Diastereoselective AlkylationChiral auxiliary, dibromide, phase transfer catalystEnantiomerically pure 3-methyl Tic derivatives iisc.ac.in
Wittig-Horner ReactionCbz-phosphonoglycine methyl ester, o-phthalaldehydesIsoquinoline derivatives with electron-withdrawing groups iisc.ac.in
1,3-Dipolar CycloadditionAlkyl azides and olefins (intramolecular)Functionalized 1,2-dihydroisoquinoline derivatives iisc.ac.in
Solid-Phase SynthesisBischler-Napieralski reaction on Merrifield resinDihydro and tetrahydro-isoquinoline-3-carboxylic acid derivatives iisc.ac.in
Organoboron ComplexationPotassium aryltrifluoroborates, Mn, p-toluenesulfonyl chlorideN,O-chelated B,B-diaryl tetracoordinated organoboron complexes sioc-journal.cn

Exploration of New Biological Targets and Therapeutic Applications

While the anti-tumor properties of this compound derivatives are a significant area of research, scientists are actively exploring a wider range of biological targets. nih.gov This expansion opens up potential therapeutic applications in various diseases.

A study on newly synthesized 3,4-dihydrothis compound derivatives revealed several promising activities. These compounds were evaluated for their ability to scavenge free radicals and to inhibit enzymes associated with neurological conditions. mdpi.com Specifically, they showed inhibitory activity against D-amino acid oxidase (DAAO), a potential target in schizophrenia treatment, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the pathophysiology of Alzheimer's disease. mdpi.com

In the field of infectious diseases, novel this compound derivatives containing an acylhydrazone disulfone moiety have demonstrated potent antibacterial activity. nih.gov One derivative, SF2, was particularly effective against plant pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. nih.gov Preliminary mechanistic studies suggest that this compound works by disrupting the bacterial membrane, increasing its permeability, and inhibiting motility and biofilm formation. nih.gov

Furthermore, derivatives of the related quinoline-3-carboxylic acid scaffold have been investigated as inhibitors of protein kinase CK2 and as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comtandfonline.com The success in these related scaffolds suggests that this compound derivatives could also be tailored to interact with these important therapeutic targets.

Biological Target/ApplicationDerivative TypeKey FindingsReference
AntitumorThis compound conjugateA novel compound with multiple this compound pharmacophores showed high therapeutic efficacy and low systemic toxicity in vivo. nih.gov
Neurodegenerative Disease3,4-Dihydroisoquinoline-3-carboxylic acidsShowed free-radical scavenging activity and inhibition of DAAO, AChE, and BuChE. mdpi.com
Antibacterial (Plant Pathogens)Isoquinoline-3-acylhydrazone with disulfone moietyCompound SF2 showed potent activity against X. oryzae, R. solanacearum, and A. citrulli by disrupting bacterial membranes. nih.gov
HIV-1 Integrase Inhibition6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acidDesign and synthesis of derivatives as potential HIV-1 integrase inhibitors based on the quinolone-3-carboxylic acid pharmacophore. mdpi.com
Protein Kinase CK2 Inhibition2-aminoquinoline-3- carboxylic acid derivativesIdentification of compounds inhibiting CK2 with IC50 values in the low micromolar range. tandfonline.com

Advanced Computational Modeling for Drug Design and Mechanism Elucidation

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design of novel therapeutics and the elucidation of their mechanisms of action. nih.gov For this compound and its analogues, computational methods are used to predict binding affinities, identify key structural features for activity, and optimize pharmacokinetic properties. nih.govmdpi.com

One powerful CADD technique is pharmacophore modeling. This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For the related quinolone-3-carboxylic acid scaffold, pharmacophore models have been successfully generated to design and search for new HIV-1 integrase inhibitors. mdpi.comacs.org These models typically include features like hydrogen bond acceptors, negatively ionizable regions, and hydrophobic aromatic centers. acs.org Such models can be used to virtually screen large compound libraries, prioritizing a smaller, more manageable set of candidates for experimental testing. nih.gov

Computational modeling also plays a crucial role in understanding structure-activity relationships (SAR). By simulating the interaction between a ligand and its target protein, researchers can visualize how small structural modifications to the this compound scaffold might enhance binding or improve selectivity. mdpi.com This iterative process of computational prediction followed by synthetic modification and biological testing accelerates the optimization of lead compounds.

Integration with Combinatorial Chemistry and High-Throughput Screening

The synergy between combinatorial chemistry and high-throughput screening (HTS) has revolutionized drug discovery. cea.fr This paradigm allows for the rapid synthesis and evaluation of vast libraries of compounds, significantly increasing the probability of identifying novel bioactive molecules. The this compound scaffold is well-suited for this approach due to synthetic routes that are amenable to combinatorial diversification. rsc.org

A key advantage is the ability to generate a large number of structural analogues by systematically varying substituents on the isoquinoline core. For example, a synthetic route developed via a Suzuki cross-coupling was explicitly designed to support a combinatorial approach for discovering new ligands. rsc.org By using a diverse set of boronic acids in this reaction, a library of 1-aryl-isoquinoline-3-carboxylic acid derivatives can be readily produced.

Once a compound library is synthesized, HTS is employed to rapidly assess the biological activity of each member against a specific target or in a cellular model of disease. cea.fr This process can screen thousands of compounds in a short period, identifying "hits" that warrant further investigation. For instance, HTS has been used to identify inhibitors of toxins, which were then chemically optimized to dramatically increase their potency. cea.fr The journal Combinatorial Chemistry & High Throughput Screening has published numerous articles on the application of these techniques to natural product scaffolds, including isoquinoline alkaloids, highlighting the importance of this approach in modern drug discovery. semanticscholar.orgcijournal.ru

Sustainable and Environmentally Benign Synthesis of this compound Derivatives

In recent years, there has been a significant push towards developing "green" chemical processes that are more sustainable and environmentally friendly. This includes the use of less hazardous reagents, renewable starting materials, and reaction conditions that minimize energy consumption and waste generation.

For the synthesis of isoquinoline-related structures, some progress has been made in this area. For example, the reagent rongalite, considered a useful green reagent in organic synthesis, has been employed in pathways to assemble unnatural amino acid derivatives, including those related to the tetrahydroisoquinoline core. researchgate.net

A particularly promising avenue is the use of biocatalysis. Researchers have demonstrated the efficient synthesis of isoquinoline alkaloids from renewable resources like lignocellulosic biomass. rsc.org This was achieved through a cascade of four biocatalytic reactions, showcasing a semi-biosynthetic strategy that combines enzymatic transformations with mild chemical steps. rsc.org The development of such chemoenzymatic strategies for this compound itself could significantly reduce the environmental footprint of its production. Furthermore, the urgent need to develop green bactericides for agricultural applications is driving research into more sustainable synthetic routes for compounds like the antibacterial isoquinoline-3-acylhydrazone derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isoquinoline-3-carboxylic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines or carboxylic acids under controlled conditions. For example, reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with α-amino acids (e.g., glycine, alanine) in aqueous ethanolic NaHCO₃ at 70–80°C for 24–72 hours yields N-(4-oxoquinolin-7-yl)-α-amino acid derivatives . Key variables include temperature, solvent polarity, and reaction time. Optimizing these parameters requires iterative testing with HPLC or TLC to monitor progress .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography provides definitive stereochemical data. For reproducibility, document solvent systems (e.g., CDCl₃ for NMR) and column specifications (C18 for HPLC) .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

  • Methodological Answer : Use EN 166/NIOSH-compliant safety goggles, flame-retardant lab coats, and nitrile gloves. Avoid dust generation; work in a fume hood with HEPA filtration. Store in airtight containers away from ignition sources. In case of skin contact, wash immediately with 0.9% saline solution and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Cross-validate findings by replicating assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C). Use positive controls (e.g., cisplatin for cytotoxicity) and statistical tools (ANOVA, p < 0.05) to assess significance. Compare data across studies using meta-analysis frameworks, noting variables like cell line selection (HeLa vs. HEK293) or solvent effects (DMSO concentration) .

Q. What computational methods are effective for studying the mechanistic pathways of this compound in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) predict transition states and reaction energetics. Molecular dynamics (MD) simulations (AMBER force field) model solvation effects. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How do stability studies under varying pH and temperature conditions inform storage recommendations for this compound?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with HPLC monitoring. Degradation products (e.g., hydrolyzed analogs) are quantified via peak area normalization. Store lyophilized samples at −20°C in argon-filled vials to prevent oxidation .

Q. What statistical approaches are recommended for validating the reproducibility of synthetic yields?

  • Methodological Answer : Use a minimum of triplicate experiments with standard deviation (SD) calculations. Apply Grubbs’ test to identify outliers. For batch variability, employ Design of Experiments (DoE) software (e.g., Minitab) to analyze factorial interactions (e.g., temperature vs. catalyst loading) .

Q. How can this compound be functionalized for interdisciplinary applications (e.g., drug discovery or materials science)?

  • Methodological Answer : Introduce sulfonyl or amino groups via nucleophilic substitution (K₂CO₃, DMF, 60°C). For metal-organic frameworks (MOFs), coordinate with Zn²⁺ or Cu²⁺ nodes under solvothermal conditions. Validate bioactivity via SPR binding assays (KD values) or SEM for material porosity .

Key Methodological Considerations

  • Experimental Design : Document all variables (e.g., solvent purity, catalyst batch) to ensure replicability .
  • Data Presentation : Use tables for comparative yields (e.g., Table 1: Solvent vs. Yield%) and figures for mechanistic pathways .
  • Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Figshare) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline-3-carboxylic acid
Reactant of Route 2
Isoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.